molecular formula C13H18N2O2 B12507370 2-[2-(dimethylamino)ethyl]-3-methoxy-2,3-dihydro-1H-isoindol-1-one

2-[2-(dimethylamino)ethyl]-3-methoxy-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B12507370
M. Wt: 234.29 g/mol
InChI Key: RLYMPIRTLWFXPA-UHFFFAOYSA-N
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Description

2-[2-(dimethylamino)ethyl]-3-methoxy-3H-isoindol-1-one is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a dimethylaminoethyl group and a methoxy group attached to an isoindolone core, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(dimethylamino)ethyl]-3-methoxy-3H-isoindol-1-one typically involves the reaction of dimethylaminoethanol with appropriate precursors under controlled conditions. One common method includes the reaction of sodium dimethylaminoethanol with sulfur trioxide or chlorosulfonic acid . Another approach involves the reaction of trimethylamine with dichloroethyl ether or dimethylaminoethoxyethyl ether . These reactions are usually carried out under anhydrous conditions to prevent hydrolysis and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of solid catalysts and continuous flow reactors can enhance the efficiency of the production process, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-[2-(dimethylamino)ethyl]-3-methoxy-3H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoindolones with various functional groups.

Scientific Research Applications

2-[2-(dimethylamino)ethyl]-3-methoxy-3H-isoindol-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(dimethylamino)ethyl]-3-methoxy-3H-isoindol-1-one involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(dimethylamino)ethyl]-3-methoxy-3H-isoindol-1-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its isoindolone core provides a stable scaffold for further functionalization, making it a valuable compound for diverse applications.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

2-[2-(dimethylamino)ethyl]-3-methoxy-3H-isoindol-1-one

InChI

InChI=1S/C13H18N2O2/c1-14(2)8-9-15-12(16)10-6-4-5-7-11(10)13(15)17-3/h4-7,13H,8-9H2,1-3H3

InChI Key

RLYMPIRTLWFXPA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C(C2=CC=CC=C2C1=O)OC

Origin of Product

United States

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